3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane
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Overview
Description
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is a phospholane derivative known for its unique structural properties and potential applications in various fields of chemistry. This compound features a phospholane ring substituted with a methyl group and a cyclohexyl ring bearing three isopropyl groups at the 2, 4, and 6 positions. Its distinct structure makes it an interesting subject for research in synthetic chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with isopropyl groups at the 2, 4, and 6 positions can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable phosphine precursor. This step often requires the use of a base such as sodium hydride to facilitate the cyclization process.
Methylation: The final step involves the methylation of the phospholane ring. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholane derivatives.
Scientific Research Applications
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved vary based on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: This compound also features a phosphine group and is used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine derivative with comparable properties and applications.
Uniqueness
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications in synthetic chemistry and material science.
Properties
CAS No. |
191548-31-9 |
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Molecular Formula |
C20H39P |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3-methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane |
InChI |
InChI=1S/C20H39P/c1-13(2)17-10-18(14(3)4)20(19(11-17)15(5)6)21-9-8-16(7)12-21/h13-20H,8-12H2,1-7H3 |
InChI Key |
SUWUPAZZXLNHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCP(C1)C2C(CC(CC2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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